For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 6-Nitropiperonal (CAS 712-97-0)
Introduction
6-Nitropiperonal, also known as 6-nitro-1,3-benzodioxole-5-carboxaldehyde, is a versatile organic compound with the CAS number 712-97-0.[1][2][3] It is a nitro-substituted derivative of piperonal (B3395001) and serves as a crucial intermediate and building block in various fields of chemical synthesis.[1][4] Its unique molecular structure, featuring a benzodioxole moiety, a nitro group, and an aldehyde functional group, imparts enhanced reactivity that is leveraged in the development of pharmaceuticals, agrochemicals, dyes, and advanced materials.[3][4] This technical guide provides a comprehensive overview of its properties, synthesis, reactivity, applications, and analytical methods.
Chemical and Physical Properties
6-Nitropiperonal is a yellow crystalline solid or powder.[3][4][5] The nitro group in its structure makes it a valuable precursor for a wide range of more complex molecules.[3] It is generally stable under normal conditions but is sensitive to air and light, necessitating storage in a cool, dark, and dry place.[1][5]
Table 1: General and Physicochemical Properties of 6-Nitropiperonal
| Property | Value | Source |
| CAS Number | 712-97-0 | [1][2] |
| Molecular Formula | C₈H₅NO₅ | [1] |
| Molecular Weight | 195.13 g/mol | [1][4] |
| Appearance | Yellow powder / Yellow needle-like crystals | [5] |
| Melting Point | 93-94 °C | |
| Boiling Point | 331.78°C (estimate) | [2] |
| Density | 1.5671 g/cm³ (estimate) | [2] |
| Flash Point | 195°C | [2] |
| Solubility | Slightly soluble in DMSO and heated Ethanol | [2] |
| InChI Key | NRZWECORTTWSEF-UHFFFAOYSA-N | [1][6] |
| SMILES String | O=C(c1cc2OCOc2cc1--INVALID-LINK--=O)[H] |
Synthesis and Experimental Protocols
6-Nitropiperonal is typically synthesized via the nitration of piperonal.
General Synthesis Pathway
The primary method involves the electrophilic aromatic substitution of piperonal using a nitrating agent.
Caption: General synthesis pathway for 6-Nitropiperonal.
Experimental Protocol: Synthesis from Piperonal
A high-yield synthesis can be achieved using concentrated nitric acid.[7]
Materials:
-
Piperonal (1.0 g, 6.66 mmol)
-
Concentrated Nitric Acid (HNO₃, 3.3 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filtration apparatus
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Distilled water
Procedure:
-
Combine piperonal (1.0 g) and concentrated nitric acid (3.3 mL) in a round-bottom flask at room temperature.
-
Stir the resulting suspension vigorously using a magnetic stirrer. An immediate color change from colorless to yellow will be observed.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 15 minutes.[7]
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.[7]
-
Filter the yellow solid precipitate using a Büchner funnel.
-
Wash the collected solid with a saturated NaHCO₃ solution, followed by washing with distilled water until the filtrate reaches a neutral pH (pH=7).[7]
-
Dry the final product. This method has a reported yield of 95%.[7]
Chemical Reactivity
The functional groups of 6-Nitropiperonal allow for several key chemical transformations, making it a versatile synthetic intermediate.[1][3]
Caption: Key chemical reactions of 6-Nitropiperonal.
-
Reduction: The nitro group can be readily reduced to an amine group, yielding 6-Aminopiperonal, a useful building block for nitrogen-containing heterocycles.[1] This is often achieved through catalytic hydrogenation (e.g., using Palladium on carbon).[1]
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid to form 6-nitropiperonylic acid.[1]
-
Nucleophilic Substitution: The electron-withdrawing nitro group activates the aromatic ring, allowing the nitro group itself to be displaced by strong nucleophiles, such as fluoride (B91410) ions.[1]
Applications in Research and Development
6-Nitropiperonal is a key starting material in several areas of research and drug development.
Anticancer Drug Discovery
The compound serves as a versatile precursor for the synthesis of novel anticancer agents.[1] It is used to create functionalized thiosemicarbazone Ru(II)–arene complexes, which have shown significant cytotoxicity and potential as targeted anticancer agents that interact with DNA and proteins like EGFR.[1] It is also a key starting material in the synthesis of innovative derivatives of the anticancer agent FL118, aiming to improve antitumor efficacy.[1]
Polymer Chemistry
It is a critical photolabile building block for synthesizing novel light-degradable polyurethanes.[1] These polymers can undergo controlled and rapid decomposition upon exposure to light, making them promising for applications in drug delivery systems and nanoparticle fabrication.[1]
Radiopharmaceutical Chemistry
6-Nitropiperonal is used in the synthesis of radiolabeled compounds for imaging. Specifically, it has been used to study the mechanism of aromatic nucleophilic substitution reactions with the [¹⁸F]Fluoride ion, which is a critical step in the synthesis of 6-[¹⁸F]fluoro-L-dopa, a PET imaging agent.[8]
Caption: Workflow for the synthesis of 6-[¹⁸F]fluoro-L-dopa.
Other Industrial Applications
Beyond pharmaceuticals, 6-Nitropiperonal is utilized as an intermediate in the synthesis of fragrances, flavoring agents, agrochemicals, and dyes.[4]
Analytical Characterization
The structure and purity of 6-Nitropiperonal are confirmed using standard analytical techniques.
Spectroscopic Data
Spectroscopic data is available for 6-Nitropiperonal, with mass spectrum and gas-phase IR spectrum data compiled in the NIST WebBook.[6]
Chromatography
High-Performance Liquid Chromatography (HPLC) is a suitable method for analyzing 6-Nitropiperonal.
Experimental Protocol: Reverse-Phase HPLC Analysis [9]
-
Column: Newcrom R1 reverse-phase (RP) column.
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid.
-
Note for Mass Spectrometry (MS) Detection: For MS-compatible applications, phosphoric acid should be replaced with formic acid in the mobile phase.[9]
-
Application: This method is scalable and can be used for isolating impurities in preparative separation and for pharmacokinetic studies.[9]
Safety and Handling
6-Nitropiperonal is classified as an irritant and requires careful handling in a laboratory setting.[5]
Table 2: Safety and Handling Information
| Category | Information | Source |
| Health Hazards | Causes skin irritation (H315), serious eye irritation, and may cause respiratory irritation. | [5] |
| Physical Hazards | None identified. | [5] |
| Signal Word | Warning | [5] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [5] |
| Storage | Store in a dry, cool, and well-ventilated place. Keep container tightly closed. Protect from air and light. | [1][5] |
| Incompatibilities | Strong oxidizing agents. | [5] |
Conclusion
6-Nitropiperonal (CAS 712-97-0) is a high-purity aromatic aldehyde of significant interest in medicinal chemistry, organic synthesis, and materials science.[1] Its well-defined reactivity allows for its use as a versatile precursor in the development of anticancer drugs, photolabile polymers, and radiopharmaceuticals. The availability of established synthesis and analysis protocols facilitates its application in both academic research and industrial drug development. Proper safety precautions are essential when handling this compound due to its irritant nature.
References
- 1. 6-Nitropiperonal|C8H5NO5|712-97-0 [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. CAS 712-97-0: 6-Nitro-1,3-benzodioxole-5-carboxaldehyde [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 6-Nitropiperonal [webbook.nist.gov]
- 7. 6-NITROPIPERONAL synthesis - chemicalbook [chemicalbook.com]
- 8. 6-NITROPIPERONAL | 712-97-0 [chemicalbook.com]
- 9. 6-Nitropiperonal | SIELC Technologies [sielc.com]
